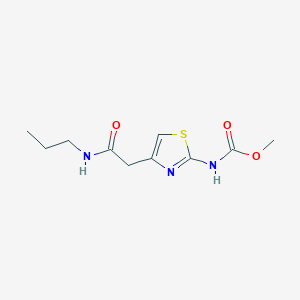

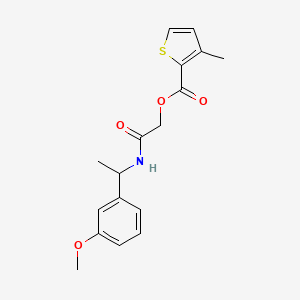

![molecular formula C10H7F3INO3 B2835791 5-Iodo-3-methyl-2-[(trifluoroacetyl)amino]benzoic acid CAS No. 935292-70-9](/img/structure/B2835791.png)

5-Iodo-3-methyl-2-[(trifluoroacetyl)amino]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Iodo-3-methyl-2-[(trifluoroacetyl)amino]benzoic acid is a chemical compound with the molecular formula C10H7F3INO3 . It is a specialized compound and is not widely discussed in the literature. More research may be needed to fully understand its properties and potential applications .

Molecular Structure Analysis

The molecular structure of 5-Iodo-3-methyl-2-[(trifluoroacetyl)amino]benzoic acid consists of an iodine atom, three fluorine atoms, an indole ring, and a carboxylic acid group . The exact structure can be found in various chemical databases .Scientific Research Applications

Synthesis and Chemical Properties

5-Iodo-3-methyl-2-[(trifluoroacetyl)amino]benzoic acid is a compound that can be involved in various synthetic pathways due to its functional groups. For instance, related compounds have been utilized in the synthesis of complex molecules like Iothalamic acid, an ionic X-ray contrast agent, through processes involving amidation, catalytic hydrogenation, and iodination, demonstrating the compound's potential utility in the development of diagnostic agents (He Yong-jun, 2009). Furthermore, the trifluoroacetyl group in similar molecules has catalyzed domino reactions for the synthesis of amino acid-derived benzodiazepines, indicating its potential in pharmaceutical synthesis (Saurav Bera et al., 2014).

Material Science and Engineering

In material science, related compounds containing iodine and trifluoroacetyl groups have been explored for creating new materials. For example, benziodoxaborole derivatives, studied for their structural characteristics via X-ray crystallography, have shown the potential for the development of new heterocyclic compounds with unique properties (V. Nemykin et al., 2011). This suggests the utility of 5-Iodo-3-methyl-2-[(trifluoroacetyl)amino]benzoic acid in the design of novel materials with specific electronic or optical properties.

Biological Applications

The structural motif of 5-Iodo-3-methyl-2-[(trifluoroacetyl)amino]benzoic acid, particularly the presence of iodine and benzoic acid groups, is also relevant in biological studies. Compounds with similar structures have been investigated for their role in inducing multiple stress tolerance in plants, where the benzoic acid functional group was identified as crucial for this activity (T. Senaratna et al., 2004). This implies potential research avenues in agriculture, focusing on the enhancement of crop resilience through chemical means.

Environmental and Analytical Chemistry

In environmental and analytical chemistry, the specific functional groups of this compound could be involved in the development of novel reagents for the detection or transformation of pollutants. For instance, catalytic oxidation studies using related fluoro-containing compounds have shed light on mechanisms for the removal of environmental contaminants or the modification of organic molecules (D. Crich et al., 2005). This suggests potential applications in environmental remediation and analytical methodologies.

Safety and Hazards

The safety data sheet for a similar compound, 2-Amino-5-iodobenzoic acid, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle the compound with appropriate safety measures, including wearing protective clothing and avoiding breathing dust/fume/gas/mist/vapors/spray . More research is needed to determine the specific safety and hazards associated with 5-Iodo-3-methyl-2-[(trifluoroacetyl)amino]benzoic acid .

properties

IUPAC Name |

5-iodo-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3INO3/c1-4-2-5(14)3-6(8(16)17)7(4)15-9(18)10(11,12)13/h2-3H,1H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCKCXZFFQJBJOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C(F)(F)F)C(=O)O)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(azepan-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2835709.png)

![2-[(2-Fluorophenyl)methyl]-6-naphthalen-1-ylpyridazin-3-one](/img/structure/B2835711.png)

![2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2835713.png)

![Ethyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoate](/img/structure/B2835718.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2835724.png)

![2-{[(3-methylphenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B2835727.png)